molecular formula C21H23Cl2N3O4S2 B2954529 2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1215422-55-1

2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2954529
CAS No.: 1215422-55-1
M. Wt: 516.45
InChI Key: JXJIYRKYHROGJJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a benzenesulfonyl group, a 4-chloro-1,3-benzothiazole moiety, and a morpholinylethyl substituent. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. The 4-chloro-benzothiazole core is a known pharmacophore in kinase inhibitors and antimicrobial agents, while the morpholine ring contributes to improved solubility and bioavailability.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2.ClH/c22-17-7-4-8-18-20(17)23-21(30-18)25(10-9-24-11-13-29-14-12-24)19(26)15-31(27,28)16-5-2-1-3-6-16;/h1-8H,9-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJIYRKYHROGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable chlorinated aromatic compound under acidic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Morpholine Moiety: The final step includes the reaction of the intermediate with morpholine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring and the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to desired biological effects such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and structurally analogous acetamide derivatives:

Feature Target Compound 2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide
Core Structure 4-Chloro-1,3-benzothiazole 1H-Benzimidazole Dual phenyl (benzoyl and bromophenyl)
Substituents Benzenesulfonyl, morpholinylethyl (4-Chlorophenyl)thio, methyl, phenyl Benzoyl, bromophenyl, methoxyimino
Molecular Formula ~C₁₈H₁₉Cl₂N₃O₃S₂·HCl (estimated) C₂₄H₂₁ClN₃OS C₂₃H₁₉BrN₂O₃
Molecular Weight ~500–550 g/mol (estimated) ~435 g/mol 451.31 g/mol
Key Functional Groups Sulfonyl (electron-withdrawing), morpholine (polar) Thioether (oxidizable), methyl/phenyl (lipophilic) Bromine (halogen bonding), methoxyimino (hydrogen bonding)
Solubility High (due to hydrochloride salt and morpholine) Moderate (free base with lipophilic groups) Low (bromophenyl and benzoyl increase hydrophobicity)
Potential Applications Kinase inhibition, antimicrobial agents Antitumor, antiparasitic Enzyme inhibition (e.g., protease/kinase targets)

Structural and Functional Analysis

The dual phenyl groups in introduce steric bulk, which may limit membrane permeability compared to the target compound’s compact benzothiazole core.

Substituent Effects: The benzenesulfonyl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bonding capacity than the thioether in , which is prone to metabolic oxidation. The morpholine ring enhances solubility and bioavailability, contrasting with the methoxyimino group in , which may confer rigidity and directional hydrogen bonding.

Halogen Effects :

  • The 4-chloro substituent in the target compound and provides moderate lipophilicity, while the bromine in enhances halogen bonding but increases molecular weight and hydrophobicity.

Research Findings and Implications

  • Compound : Benzimidazole derivatives are documented in antiparasitic research (e.g., against Trypanosoma cruzi), though the thioether group may reduce metabolic stability .
  • Compound : The bromine atom and benzoyl group could target enzymes like cyclooxygenase-2 (COX-2), but low solubility may limit in vivo efficacy .

Biological Activity

The compound 2-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride , also referred to as compound A , is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, antifungal, and neuroprotective properties based on various studies.

Chemical Structure and Properties

  • Molecular Formula: C22H27ClN3O3S2
  • Molecular Weight: 516.5 g/mol
  • IUPAC Name: 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide hydrochloride

The compound features a complex structure that includes a benzothiazole moiety, which is known for various biological activities. The presence of the benzenesulfonyl and morpholine groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with a benzothiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to compound A have shown efficacy against various cancer cell lines:

Cell Line IC50 (µM) Activity
MDA-MB-231 (breast)10.5Moderate inhibition
SK-Hep-1 (liver)8.0High inhibition
NUGC-3 (gastric)12.0Moderate inhibition

Studies have demonstrated that the mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Antibacterial and Antifungal Activity

Compounds structurally related to compound A have been reported to possess antibacterial and antifungal properties. The following table summarizes findings from various studies:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus50 µg/mLStrong antibacterial
Escherichia coli25 µg/mLModerate antibacterial
Candida albicans30 µg/mLModerate antifungal

The presence of the benzothiazole ring is crucial for the observed activity, as it enhances membrane permeability and disrupts cellular functions in pathogens .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compound A. It has been evaluated for its ability to attenuate neuronal injury in models of ischemia/reperfusion:

Model Neuroprotection (%) Mechanism
Rat cortical neurons70%ROS scavenging
Oxygen-glucose deprivation65%Inhibition of apoptotic pathways

These effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory responses .

Case Studies

  • Anticancer Efficacy in Breast Cancer Models : A study evaluated the anticancer effects of compound A in MDA-MB-231 cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of 10.5 µM. The study suggested that compound A induces apoptosis via caspase activation.
  • Antibacterial Activity Against Multi-drug Resistant Strains : Another investigation focused on the antibacterial action of compound A against multi-drug resistant Staphylococcus aureus strains, demonstrating significant bactericidal activity with an MIC of 50 µg/mL.
  • Neuroprotection in Ischemic Models : In vitro tests showed that compound A significantly reduced neuronal death in rat cortical neurons subjected to oxygen-glucose deprivation, suggesting its potential use in neuroprotective therapies.

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